molecular formula C10H13NO B12519722 (E)-N-(2-Methoxyethyl)-1-phenylmethanimine CAS No. 105427-43-8

(E)-N-(2-Methoxyethyl)-1-phenylmethanimine

Cat. No.: B12519722
CAS No.: 105427-43-8
M. Wt: 163.22 g/mol
InChI Key: XLYKDZAOCHUKFR-UHFFFAOYSA-N
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Description

Stereochemical Considerations and the (E)-Isomer

Like alkenes, the carbon-nitrogen double bond of an imine is conformationally restricted, leading to the possibility of stereoisomerism. researchgate.net These stereoisomers are designated as (E) and (Z) based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the carbon and nitrogen atoms. pearson.com

For the compound (E)-N-(2-Methoxyethyl)-1-phenylmethanimine, the substituents on the imine carbon are a phenyl group and a hydrogen atom. The substituents on the nitrogen are a 2-methoxyethyl group and a lone pair of electrons. According to the CIP rules, the lone pair is assigned the lowest priority. pearson.com

On the carbon atom, the phenyl group has a higher priority than the hydrogen atom.

On the nitrogen atom, the 2-methoxyethyl group has a higher priority than the lone pair.

The (E) configuration (from the German entgegen, meaning opposite) describes the isomer where the two highest-priority groups—the phenyl group and the 2-methoxyethyl group—are on opposite sides of the C=N double bond. pearson.com Conversely, the (Z) isomer (zusammen, meaning together) would have these groups on the same side. Generally, the (E)-isomer of imines is thermodynamically more stable than the (Z)-isomer due to minimized steric hindrance between the substituents. researchgate.net

The interconversion between (E) and (Z) isomers, known as isomerization, can occur through two primary mechanisms:

Rotational Mechanism: This involves rotation around the C=N bond through a transition state where the substituent on the nitrogen is out of the plane. researchgate.net

Inversion Mechanism: This proceeds via a planar nitrogen inversion through a linear transition state (C-N-X bond angle of ~180°). researchgate.netnih.gov

The isomerization process can be catalyzed by acids, which protonate the imine to form an iminium ion, facilitating rotation around the C=N bond. nih.gov The energy barrier for isomerization depends on the electronic and steric nature of the substituents. nih.gov

Feature(E)-Isomer(Z)-Isomer
Substituent Position High-priority groups on opposite sides of the C=N bondHigh-priority groups on the same side of the C=N bond
Relative Stability Generally more stableGenerally less stable due to steric strain
Nomenclature From German entgegen (opposite)From German zusammen (together)

Scope of Academic Research on this compound and Related Azomethine Systems

While specific academic research focusing exclusively on this compound is not extensively documented in broad literature, significant research exists on closely related azomethine systems, providing a framework for understanding its potential properties and applications. Research on N-substituted benzaldehyde (B42025) imines and phenylmethanimine (B108103) derivatives forms the basis of this understanding.

Studies on substituted benzaldehyde imines show that the electronic nature of substituents on the aromatic ring significantly influences the equilibrium and kinetics of imine formation. acs.orgnih.govresearchgate.net Electron-withdrawing groups on the benzaldehyde moiety generally favor imine formation, whereas electron-donating groups can decrease conversion rates. acs.org

The N-substituent, in this case, the 2-methoxyethyl group, is of particular interest. The ether oxygen in the side chain introduces a potential coordination site. This feature is exploited in other chemical systems; for instance, the 2-methoxyethyl group is found in compounds used as electrolytes in lithium-ion batteries and as green solvents, where the ether functionality can influence ionic conductivity and solvation properties. chemimpex.com In the context of this compound, this group could act as a hemilabile ligand in organometallic catalysis, coordinating to a metal center and influencing the stereochemical outcome of a reaction.

Furthermore, N-substituted imines are common precursors for generating azomethine ylides for use in 1,3-dipolar cycloadditions. wikipedia.org The nature of the N-substituent can direct the stereochemistry of these powerful ring-forming reactions. Research in this area often focuses on synthesizing complex, polycyclic nitrogen heterocycles that are scaffolds for pharmaceuticals. nih.govwikipedia.org The 2-methoxyethyl group could influence the stability and reactivity of the corresponding azomethine ylide, potentially enabling novel synthetic transformations.

While data for the title compound is sparse, physical properties of structurally similar N-alkyl-1-phenylmethanimines are available and provide a useful reference point.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
N-methyl-1-phenylmethanimine622-29-7C₈H₉N119.1775-80 (at 18 mmHg) chemsynthesis.com0.96 chemsynthesis.com
N-ethyl-1-phenylmethanimine6852-54-6C₉H₁₁N133.19Not Available chemsynthesis.comNot Available chemsynthesis.com

The study of azomethine compounds remains a vibrant area of research, driven by their fundamental role in constructing the nitrogen-containing molecules that are prevalent in medicinal chemistry and materials science. crimsonpublishers.comresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105427-43-8

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

N-(2-methoxyethyl)-1-phenylmethanimine

InChI

InChI=1S/C10H13NO/c1-12-8-7-11-9-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3

InChI Key

XLYKDZAOCHUKFR-UHFFFAOYSA-N

Canonical SMILES

COCCN=CC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for E N 2 Methoxyethyl 1 Phenylmethanimine and Analogues

Condensation Reactions from Benzaldehyde (B42025) and 2-Methoxyethylamine (B85606)

The cornerstone of synthesizing (E)-N-(2-Methoxyethyl)-1-phenylmethanimine is the condensation reaction between benzaldehyde and 2-methoxyethylamine. This reaction is a reversible process where the formation of the imine is accompanied by the liberation of water. masterorganicchemistry.compeerj.com To drive the equilibrium towards the product, the removal of water is a critical consideration. nih.gov

Optimization of Reaction Conditions and Solvent Effects

The efficiency of imine formation is highly dependent on the reaction conditions. While some imine syntheses proceed readily at room temperature, particularly with aromatic aldehydes, others may require heating to facilitate the reaction. masterorganicchemistry.comwalisongo.ac.id The choice of solvent can also play a significant role. For instance, the synthesis of imines has been successfully carried out in various organic solvents, with the selection often tied to the method of water removal. researchgate.net In some cases, allowing the amine and carbonyl compound to pre-equilibrate before proceeding with the reaction can be beneficial. scite.ai

Catalytic Approaches: Acid, Base, and Transition Metal Catalysis

Catalysis is instrumental in accelerating the rate of imine formation. rsc.org Both acid and base catalysis are commonly employed to facilitate the condensation reaction.

Acid Catalysis: Acid catalysts, such as p-toluenesulfonic acid (p-TsOH), are frequently used to speed up the reaction, particularly the dehydration step. masterorganicchemistry.comscirp.org The acid protonates the hydroxyl group of the intermediate hemiaminal, converting it into a better leaving group (water). acs.orglibretexts.org However, the pH must be carefully controlled, as excessive acidity can lead to the protonation of the amine nucleophile, thereby inhibiting the initial addition step. libretexts.org Amberlyst® 15, a heterogeneous acid catalyst, has also proven effective for imine synthesis under solvent-free conditions. peerj.com

Base Catalysis: Base-mediated protocols have also been developed for the synthesis of imines. organic-chemistry.org

Transition Metal Catalysis: Transition metals are increasingly studied as catalysts for imine synthesis. rsc.org They can facilitate the formation of intermediate imines that undergo hydrolysis to form aldehydes, which then react with amines. rsc.org Various transition metal catalysts, including those based on copper, palladium, and rhodium, have been explored for their efficacy in imine synthesis. organic-chemistry.orgrsc.orgresearchgate.net For example, copper-catalyzed oxidative coupling of amines offers a direct route to imines. rsc.orgresearchgate.net Palladium-catalyzed one-pot reactions of benzyl (B1604629) alcohols with primary amines have also been shown to be effective. organic-chemistry.org

Strategies for Water Removal: Azeotropic Distillation and Dehydrating Agents (e.g., Molecular Sieves, Magnesium Sulfate)

The removal of water formed during the condensation reaction is crucial for achieving high yields of the imine product. wikipedia.org Several techniques are employed for this purpose:

Azeotropic Distillation: This method involves heating the reaction mixture in a solvent that forms an azeotrope with water, such as toluene. walisongo.ac.idresearchgate.net A Dean-Stark apparatus is commonly used to collect the water as it is removed, allowing for visual monitoring of the reaction's progress. walisongo.ac.id

Dehydrating Agents: The use of dehydrating agents is another common strategy.

Molecular Sieves: Molecular sieves, such as 3Å or 4Å types, are effective at trapping water molecules within their porous structure and can be added directly to the reaction mixture. acs.orgresearchgate.netyoutube.com

Magnesium Sulfate (B86663): Anhydrous magnesium sulfate is another widely used drying agent for this purpose. acs.org

Green Chemistry Approaches in Imine Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign methods for chemical synthesis, and imine formation is no exception. acs.org Green chemistry principles focus on reducing waste, using less hazardous substances, and improving energy efficiency.

Solvent-Free and Supercritical Fluid Media Reactions (e.g., sc-CO2)

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents.

Solvent-Free Reactions: A variety of imines have been successfully synthesized under solvent-free or "neat" conditions. scirp.orgscirp.orgscirp.org These reactions are often carried out by simply mixing the aldehyde and amine, sometimes with the aid of a catalyst, and may require heating. scirp.org The removal of water under reduced pressure is a common technique in these systems to drive the reaction to completion. scirp.orgscirp.org

Supercritical Carbon Dioxide (sc-CO₂): Supercritical CO₂ has emerged as a green solvent alternative for various chemical processes, including the synthesis of imine-linked covalent organic frameworks (COFs). acs.orgresearchgate.netresearchgate.net The use of sc-CO₂ can facilitate ordered growth and prevent the collapse of porous structures. acs.org Theoretical calculations suggest that sc-CO₂ can lower the energy barriers for imine bond formation. acs.org

Microwave-Assisted and Mechanochemical Synthesis

Alternative energy sources are also being explored to promote greener synthetic routes.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to be a highly efficient method for the synthesis of imines, often leading to significantly reduced reaction times and higher yields compared to conventional heating. scirp.orgorganic-chemistry.orgacs.org Microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing its green credentials. acs.orgresearchgate.net The rapid and uniform heating provided by microwaves enhances molecular interactions. frontiersin.org

Mechanochemical Synthesis: Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding), offers a solvent-free and often room-temperature route to imines. acs.orgnih.gov This method has been successfully applied to the synthesis of a variety of imines, including fluorinated derivatives, with high yields and short reaction times. nih.govresearchgate.net Mechanochemical synthesis can be particularly advantageous for preventing the decomposition of labile imines. acs.orgnih.gov

Data Tables

Table 1: Comparison of Catalytic Approaches for Imine Synthesis

Catalytic ApproachCatalyst ExampleKey AdvantagesRef.
Acid Catalysis p-Toluenesulfonic acid (p-TsOH)Speeds up dehydration step scirp.org
Amberlyst® 15Heterogeneous, easy to separate peerj.com
Base Catalysis Various basesAlternative to acid catalysis organic-chemistry.org
Transition Metal Copper catalystsDirect oxidative coupling of amines rsc.orgresearchgate.net
Palladium catalystsOne-pot synthesis from alcohols/amines organic-chemistry.org

Table 2: Green Synthesis Methods for Imines

MethodConditionsKey AdvantagesRef.
Solvent-Free Neat reaction, often with heatingReduces solvent waste scirp.orgscirp.org
Supercritical CO₂ sc-CO₂ as solventGreen solvent, can improve product properties acs.orgresearchgate.net
Microwave-Assisted Microwave irradiationRapid reaction times, high yields acs.orgresearchgate.netfrontiersin.org
Mechanochemical Grinding of reactantsSolvent-free, room temperature, high yields acs.orgnih.govresearchgate.net

Heterogeneous Catalysis and Reusable Catalyst Systems

The development of heterogeneous catalysts represents a significant advancement in imine synthesis, addressing key principles of green chemistry by simplifying product purification and enabling catalyst recycling. These solid-phase catalysts are easily separated from the reaction mixture, reducing waste and operational costs.

Several studies have demonstrated the efficacy of reusable heterogeneous catalysts in the synthesis of imines, typically through the oxidative coupling of alcohols and amines or the direct condensation of aldehydes and amines. Manganese oxides supported on various materials have shown particular promise. For instance, manganese oxides loaded on hydroxyapatite (B223615) (MnOx/HAP) serve as a highly effective catalyst for the direct formation of imines from the oxidative coupling of alcohols and amines. rsc.org Using air as a benign oxidant and in the absence of a base, this system smoothly converts various aromatic alcohols and amines into the corresponding imines in good to excellent yields. rsc.org A key advantage of the MnOx/HAP catalyst is its robustness and reusability; it has been shown to be reusable for at least nine consecutive tests, consistently providing a 98% yield of the imine product. rsc.org

Similarly, a mesoporous manganese–zirconium solid solution (Mn1ZrxOy) prepared by co-precipitation has been reported as an excellent and stable catalyst for imine synthesis via the aerobic oxidative coupling of primary alcohols and amines. rsc.org This catalyst operates efficiently under mild conditions (as low as 30 °C) without the need for additives. rsc.org The interaction between the manganese and zirconium oxides enhances catalytic activity and stability. rsc.org

Other reusable systems include silica (B1680970) gel-supported sodium hydrogen sulfate (NaHSO₄·SiO₂), which acts as an efficient heterogeneous catalyst for imine synthesis from aldehydes and amines under solvent-free conditions with microwave irradiation. scirp.org Bimetallic nanocatalysts, such as palladium-cobalt supported on iron oxide (PdCo–Fe3O4), have also been developed, although they are often highlighted for the reverse reaction of imine reduction, their stability and recyclability are attributes sought in catalysts for synthesis as well. rsc.org

Table 1: Performance of Reusable Heterogeneous Catalysts in Imine Synthesis

Catalyst SystemReaction TypeKey FeaturesReported ReusabilityReference
MnOx/HAPOxidative Coupling of Alcohols and AminesBase-free, uses air as oxidant9 cycles with 98% yield rsc.org
Mesoporous Mn1ZrxOyOxidative Coupling of Alcohols and AminesWorks at room temperature, base-freeGood stability and reusability rsc.org
NaHSO₄·SiO₂Condensation of Aldehydes and AminesSolvent-free, microwave-assistedEfficient and reusable scirp.org

Exploration of Non-Condensation Synthetic Routes for Imine Formation

While the condensation of an aldehyde like benzaldehyde with an amine such as 2-methoxyethylamine is the most direct route to this compound, several non-condensation pathways offer strategic advantages, such as avoiding the need to handle potentially unstable aldehyde precursors.

Oxidative Coupling and Dehydrogenation Approaches

Oxidative coupling and dehydrogenation methods provide powerful alternatives for C=N bond formation, often starting from more readily available amines or alcohols. These reactions typically employ a catalyst and an oxidant or proceed via hydrogen liberation.

Oxidative Coupling of Amines: This approach involves the direct coupling of primary amines to form symmetrical or unsymmetrical imines. A variety of catalytic systems have been developed for this transformation using eco-friendly oxidants like molecular oxygen (O₂), hydrogen peroxide (H₂O₂), or tert-butyl hydroperoxide (TBHP). orientjchem.orgresearchgate.net For example, a heterogeneous mixed oxide catalyst (Mo/Ce-Si) has been used for the solvent-free oxidative coupling of benzylamine, achieving 100% conversion and 98% selectivity for the corresponding imine with O₂ as the oxidant. orientjchem.org Metal-organic frameworks (MOFs), such as Mn/Co-MOF, have also been employed to catalyze the aerobic oxidative coupling of benzylamines at room temperature with high yields. orientjchem.org

Dehydrogenative Coupling of Alcohols and Amines: This strategy constructs imines by combining an alcohol and an amine with the elimination of hydrogen gas (H₂), representing a highly atom-economical process. Ruthenium N-heterocyclic carbene (NHC) complexes, for instance, have been shown to catalyze the direct synthesis of imines from primary alcohols and amines. dtu.dk The reaction is believed to proceed through the initial dehydrogenation of the alcohol to an aldehyde intermediate that remains coordinated to the metal center, followed by nucleophilic attack by the amine and subsequent dehydration to yield the imine. dtu.dk Molybdenum-based catalysts have also been explored for the dehydrogenative synthesis of imines from alcohols and amines, liberating water and H₂ as the sole byproducts. researchgate.net

Dehydrogenation of Amines: Secondary amines can be directly dehydrogenated to form imines. hawaii.eduacs.org This transformation can be catalyzed by pincer complexes of iridium, which selectively activate N-H and α-C-H bonds. hawaii.edu This method avoids the use of external oxidants and produces H₂ as the only byproduct.

Table 2: Examples of Non-Condensation Routes to Imines

MethodStarting MaterialsCatalyst/Reagent ExampleKey AdvantageReference
Oxidative CouplingPrimary AminesMn/Co-MOF, O₂Uses air as a green oxidant at room temperature orientjchem.org
Dehydrogenative CouplingPrimary Alcohols + Primary Amines[RuCl₂(IiPr)(p-cymene)]Liberates H₂ as the only byproduct dtu.dk
DehydrogenationSecondary AminesIridium PCP Pincer ComplexAtom-economical, oxidant-free hawaii.edu

Reactivity and Advanced Organic Transformations of E N 2 Methoxyethyl 1 Phenylmethanimine

Nucleophilic Addition Reactions to the Imine C=N Bond

The electrophilic carbon atom of the imine bond is susceptible to attack by a diverse range of nucleophiles. This fundamental reaction leads to the formation of a new carbon-nucleophile bond and is a cornerstone for constructing more complex molecular architectures.

Asymmetric nucleophilic addition to the prochiral C=N bond of (E)-N-(2-Methoxyethyl)-1-phenylmethanimine is a powerful strategy for creating a new stereocenter, leading to chiral amines. This transformation is typically achieved by using chiral catalysts or auxiliaries that create a chiral environment around the imine, forcing the nucleophile to attack from a specific face.

The N-(2-methoxyethyl) substituent plays a potentially crucial role in this context. The ether oxygen can act as a chelating group, coordinating to a chiral Lewis acid catalyst. This coordination would lock the conformation of the imine substrate, enhancing the steric differentiation of its two faces and allowing for high levels of stereocontrol in the addition of a nucleophile.

Research Findings: The stereochemical outcome of these reactions is governed by the formation of a rigid, chelated transition state. A chiral Lewis acid (LA*) can coordinate to both the imine nitrogen and the ether oxygen of the methoxyethyl group. This complex presents a sterically hindered face and a less hindered face to the incoming nucleophile (Nu⁻), directing the addition to produce one enantiomer preferentially. For instance, in organocatalyzed additions, chiral phosphoric acids or similar Brønsted acids can protonate the imine, forming a chiral ion pair that directs the nucleophilic attack. nih.gov

Table 1: Conceptual Asymmetric Nucleophilic Addition

Chiral Catalyst/Auxiliary TypeNucleophile (Nu)Plausible MechanismExpected Product
Chiral Lewis Acid (e.g., Ti, Zn, Cu-based)Organometallic Reagents (e.g., R-MgBr, R₂Zn)Chelation control involving the imine nitrogen and the methoxyethyl oxygen directs the nucleophile to one face of the C=N bond.Enantioenriched secondary amine
Chiral Brønsted Acid (e.g., Chiral Phosphoric Acid)Enols, Silyl Enol Ethers, ThiolsFormation of a chiral ion pair between the protonated imine and the conjugate base of the acid, creating a defined chiral environment. nih.govEnantioenriched functionalized amine
Attachment of a Chiral AuxiliaryVarious NucleophilesA chiral group attached to the phenyl ring or a different part of the molecule sterically blocks one face of the imine. ucl.ac.ukDiastereomerically enriched amine

The reduction of the imine C=N bond is a fundamental transformation that provides access to the corresponding secondary amine, N-(2-methoxyethyl)-1-phenylmethanamine. This can be accomplished through two primary methods: catalytic hydrogenation and reduction with hydride reagents.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst. The imine is adsorbed onto the surface of the catalyst, followed by the sequential addition of two hydrogen atoms across the double bond.

Hydride Reductions: These reactions utilize complex metal hydrides as a source of hydride ions (H⁻). The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic imine carbon, forming an intermediate amide anion, which is subsequently protonated during workup to yield the amine. clockss.org This method is often preferred in a laboratory setting due to its operational simplicity.

Table 2: Reagents for Reductive Transformation of this compound

Reduction MethodReagent(s)Typical ConditionsKey Features
Catalytic HydrogenationH₂ with Pd/C, PtO₂, or Raney NickelMethanol or Ethanol solvent, atmospheric or elevated pressureClean reaction with high atom economy; can sometimes be slow.
Hydride ReductionSodium borohydride (B1222165) (NaBH₄)Methanol or Ethanol solvent, room temperatureMild, selective, and inexpensive; safe to handle. nrel.gov
Hydride ReductionLithium aluminum hydride (LiAlH₄)Anhydrous ether or THF, followed by aqueous workupVery powerful reducing agent; less selective and requires careful handling. clockss.org
Hydride ReductionDiisobutylaluminum hydride (DIBAL-H)Anhydrous solvent (e.g., Toluene, CH₂Cl₂), low temperatureCan offer different selectivity compared to other hydrides. clockss.org

Cycloaddition Reactions Involving the Imine Moiety

The π-system of the imine bond allows it to participate in various cycloaddition reactions, serving as a two-atom component or part of a larger conjugated system. These reactions are exceptionally useful for the rapid construction of nitrogen-containing ring systems.

[2+2] Cycloaddition: The Staudinger Synthesis The Staudinger synthesis is a classic example of a [2+2] cycloaddition involving an imine and a ketene (B1206846) to produce a β-lactam (azetidin-2-one). wikipedia.orgorganic-chemistry.org In this reaction, the imine nitrogen of this compound acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ketene. This initial attack forms a zwitterionic intermediate which then undergoes conrotatory ring closure to yield the four-membered β-lactam ring. organic-chemistry.org The stereochemistry of the final product is influenced by the substituents on both the imine and the ketene. organic-chemistry.org

[3+2] Cycloaddition: Azomethine Ylide Reactivity Imines can serve as precursors to azomethine ylides, which are versatile 1,3-dipoles. wikipedia.org An azomethine ylide can be generated from this compound by N-alkylation or N-protonation followed by deprotonation at the α-carbon. These ylides are typically generated in situ and trapped with a dipolarophile, such as an alkene or alkyne, in a [3+2] cycloaddition reaction. This process is a highly efficient method for synthesizing five-membered nitrogen heterocycles like pyrrolidines and pyrrolines, often with excellent control over regio- and stereoselectivity. wikipedia.orgthieme-connect.de

Table 3: Cycloaddition Reactions of this compound

Cycloaddition TypeReaction PartnerResulting HeterocycleMechanism Note
[2+2] Staudinger SynthesisKetene (R₂C=C=O)β-LactamStepwise mechanism via a zwitterionic intermediate. organic-chemistry.org
[3+2] Azomethine Ylide CycloadditionAlkene (e.g., N-Phenylmaleimide)PyrrolidineConcerted, suprafacial cycloaddition of the in-situ generated 1,3-dipole. wikipedia.org
[3+2] Azomethine Ylide CycloadditionAlkyne (e.g., Dimethyl acetylenedicarboxylate)PyrrolineReaction with an alkyne dipolarophile leads to a partially unsaturated ring. wikipedia.org

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. researchgate.net Imines can participate in this reaction in two main ways: as a 2π component (dienophile) in a standard Diels-Alder reaction or as a 4π component (azadiene) in a hetero-Diels-Alder reaction.

Imine as a Dienophile: this compound can act as a dienophile, reacting with an electron-rich 4π diene. For the imine to be sufficiently reactive, it often requires activation by a Lewis acid, which coordinates to the nitrogen atom, lowers the LUMO energy of the imine, and accelerates the reaction. The reaction with a diene like 1,3-butadiene (B125203) would yield a tetrahydropyridine (B1245486) derivative.

Imine as an Azadiene: While less common for simple N-alkyl imines, if the phenyl group were replaced with a vinyl group, the resulting N-(2-methoxyethyl)buta-1,3-dien-2-imine could act as a 1-azadiene. In this role, it would react with a dienophile (an alkene or alkyne) to form a six-membered heterocyclic ring (a dehydropiperidine derivative).

Table 4: Potential Diels-Alder Reactions

Imine RoleReaction PartnerConditionsResulting Heterocycle
Dienophile (2π component)Electron-rich diene (e.g., Danishefsky's diene)Lewis Acid Catalyst (e.g., ZnCl₂, Et₂AlCl)Dihydropyridinone (after hydrolysis)
Dienophile (2π component)1,3-ButadieneLewis Acid Catalyst, heatTetrahydropyridine

Formation of Nitrogen-Containing Heterocycles as Synthetic Intermediates

The reactivity of this compound makes it a valuable precursor for a wide range of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and natural products. researchgate.netmdpi.com The reactions discussed in the preceding sections all culminate in the formation of important heterocyclic scaffolds.

The cycloaddition reactions are the most direct routes. As detailed, [2+2] cycloadditions provide β-lactams, [3+2] cycloadditions yield pyrrolidines, and Diels-Alder reactions produce various six-membered rings like tetrahydropyridines. beilstein-journals.org These heterocycles are not just final products but often serve as crucial synthetic intermediates themselves, ready for further functionalization.

Furthermore, the product of the simple reduction of the imine, N-(2-methoxyethyl)-1-phenylmethanamine, is also a key intermediate. This secondary amine can be used in classic heterocyclic syntheses. For example, if the phenyl group carries an appropriate ortho-substituent, intramolecular cyclization can lead to fused ring systems. The amine can also participate in multi-component reactions to build complex heterocyclic frameworks. The versatility of imines as building blocks is a central theme in the synthesis of nitrogen heterocycles. researchgate.netrsc.org

Table 5: Summary of Heterocyclic Products from this compound

Reaction TypeIntermediate/PrecursorResulting Heterocyclic CoreSignificance
Reductive Amination -> Further CyclizationN-(2-methoxyethyl)-1-phenylmethanamineVaries (e.g., Tetrahydroisoquinolines via Pictet-Spengler)Access to alkaloid scaffolds.
[2+2] CycloadditionImine + KeteneAzetidin-2-one (β-Lactam)Core of penicillin and other antibiotics. beilstein-journals.org
[3+2] CycloadditionAzomethine YlidePyrrolidineCommon motif in natural products and catalysts. wikipedia.org
[4+2] Diels-Alder ReactionImine as DienophileTetrahydropyridineFound in numerous bioactive compounds.

Povarov Reaction and Quinoline Synthesis

The Povarov reaction is a powerful acid-catalyzed [4+2] cycloaddition for the synthesis of tetrahydroquinolines and, subsequently, quinolines. acs.org In this reaction, an imine acts as the azadiene component, reacting with an electron-rich alkene, such as a vinyl ether or styrene. While specific studies on this compound in the Povarov reaction are not extensively documented, the general mechanism is well-established for structurally similar imines. acs.org

The reaction is typically initiated by a Lewis or Brønsted acid catalyst, which activates the imine for nucleophilic attack by the alkene. This cycloaddition can proceed via a stepwise or concerted mechanism, leading to a tetrahydroquinoline ring system. The resulting tetrahydroquinolines can then be oxidized to the corresponding aromatic quinolines, often in the same reaction vessel or as a separate step.

The versatility of the Povarov reaction is enhanced by its amenability to multicomponent setups, where the imine is formed in situ from an aldehyde (e.g., benzaldehyde), an amine (e.g., 2-methoxyethylamine), and then reacts directly with the alkene component. acs.org This approach increases the efficiency and atom economy of the synthesis.

Table 1: Representative Povarov Reactions for Quinoline Synthesis

Imine Component (Example)Alkene Component (Example)Catalyst (Example)Product Type
N-Phenyl-1-phenylmethanimineEthyl vinyl etherAlCl₃2,4-Disubstituted Tetrahydroquinoline
N-Aryl aldimineStyreneI₂2,4-Disubstituted Quinoline
In situ generated iminePhenylacetyleneFeCl₃2,4-Disubstituted Quinoline

This table presents generalized examples of the Povarov reaction to illustrate the scope and components typically involved.

β-Lactam Synthesis via [2+2] Cycloadditions

β-Lactams are a critical structural motif in many antibiotic agents. The Staudinger synthesis, a [2+2] cycloaddition between an imine and a ketene, is a classic and effective method for constructing the four-membered β-lactam ring. wikipedia.org this compound can serve as the imine component in this transformation.

In the Staudinger reaction, the ketene, often generated in situ from an acyl chloride and a non-nucleophilic base, reacts with the C=N bond of the imine. The reaction is believed to proceed through a zwitterionic intermediate, which then undergoes conrotatory ring closure to form the β-lactam. The stereochemistry of the final product is dependent on the geometry of the imine and the substituents on both reactants. A wide variety of substituted β-lactams can be accessed by varying the ketene and imine components.

Another notable [2+2] cycloaddition for β-lactam synthesis involves the reaction of imines with Bestmann's ylide (Ph₃P=C=C=O), which can lead to β-lactams featuring an exocyclic double bond after a subsequent Wittig reaction.

Table 2: General Scheme for Staudinger β-Lactam Synthesis

Imine ReactantKetene Precursor (Example)Base (Example)β-Lactam Product
Acetyl chlorideTriethylamine
This compoundChloroacetyl chlorideTriethylamineSubstituted N-(2-methoxyethyl) β-lactam

This table illustrates the general reactants for the Staudinger [2+2] cycloaddition to form β-lactams.

Mechanistic Studies of Hydrolytic Processes of the Imine Bond

The hydrolysis of the imine bond is a fundamental reaction, representing the reverse of its formation. This process is typically catalyzed by acid and is crucial to consider in synthetic planning and for the stability of imine-containing compounds in aqueous environments. masterorganicchemistry.comlibretexts.org

The mechanism for the hydrolysis of an imine like this compound under acidic conditions follows a well-defined sequence: libretexts.orgyoutube.com

Protonation: The nitrogen atom of the imine is protonated by an acid (e.g., H₃O⁺), forming a more electrophilic iminium ion.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the iminium carbon.

Deprotonation: A proton is transferred from the oxygen atom to a base (e.g., water), resulting in a neutral carbinolamine intermediate.

Protonation: The nitrogen atom of the carbinolamine is protonated, converting the amino group into a better leaving group (-NH₂⁺R).

Elimination: The C-N bond cleaves, and the leaving group (2-methoxyethylamine) is expelled, while the oxygen atom uses a lone pair to form a C=O double bond, yielding a protonated carbonyl.

Deprotonation: The protonated carbonyl is deprotonated by a base (e.g., water) to regenerate the catalyst and form the final aldehyde product (benzaldehyde).

Radical and Photochemical Reactions Involving the Imine C=N Bond

The C=N bond of imines can participate in a range of radical and photochemical reactions, offering pathways to complex molecular architectures that are distinct from thermal processes. wikipedia.org The photochemical behavior of imines is of particular interest. Upon absorption of UV light, an imine can be promoted to an excited state that exhibits diradical character, specifically with N-centered radical reactivity. nih.govwikipedia.org

This photo-excited state can initiate a variety of transformations. For instance, if the imine possesses a suitable hydrogen donor within its structure, an intramolecular hydrogen atom transfer can occur, generating a carbon-centered radical and an amine-centered radical, which can then undergo further reactions like cyclization. youtube.com While specific photochemical studies on this compound are scarce, the general principles derived from similar aromatic imines are applicable.

Another reaction involving the imine bond is oxidation. N-alkyl imines can be oxidized by reagents such as peroxyacids (e.g., m-CPBA) or dimethyldioxirane (B1199080) (DMDO) to form nitrones. acs.org This transformation occurs without the formation of an intermediate oxaziridine (B8769555) and provides access to nitrones, which are themselves valuable 1,3-dipoles for cycloaddition reactions.

Metalation and Derivatization for Further Functionalization

Metalation of imines using strong bases, followed by reaction with electrophiles, is a key strategy for C-C bond formation and further functionalization. wikipedia.orgnih.gov For an imine like this compound, metalation can potentially occur at several positions.

One common strategy is directed ortho-metalation (DoM), where a heteroatom-containing group directs a strong base, typically an organolithium reagent, to deprotonate the ortho-position of an aromatic ring. wikipedia.org While the N-(2-methoxyethyl) group is not a classical DoM group for the phenyl ring, the imine nitrogen itself can coordinate with the lithium reagent, potentially influencing regioselectivity.

A more general approach is the deprotonation of a C-H bond adjacent (alpha) to the imine nitrogen. The protons on the carbon of the N-methylene group (-N-CH₂-) are acidic and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or an alkyllithium reagent. The resulting carbanion is stabilized by the adjacent nitrogen and can react with a wide array of electrophiles. This allows for the elaboration of the N-alkyl side chain.

Table 3: Potential Derivatization via Metalation of N-Alkyl Imines

Metalating Agent (Example)Electrophile (Example)Resulting Functional Group
n-Butyllithium (n-BuLi)Iodomethane (CH₃I)α-Alkylation of N-alkyl group
Lithium Diisopropylamide (LDA)Benzaldehyde (B42025) (PhCHO)β-Amino alcohol (after hydrolysis)
sec-Butyllithium (sec-BuLi)Trimethylsilyl chloride (TMSCl)α-Silylation of N-alkyl group
n-Butyllithium (n-BuLi)Carbon dioxide (CO₂)α-Amino acid (after hydrolysis)

This table provides illustrative examples of derivatization reactions following the metalation of a generic N-alkyl imine.

Catalytic Applications and Ligand Development from E N 2 Methoxyethyl 1 Phenylmethanimine Derivatives

Design and Synthesis of Metal-Imine Complexes

The foundation of the catalytic utility of (E)-N-(2-Methoxyethyl)-1-phenylmethanimine derivatives lies in their ability to form stable and reactive complexes with transition metals. The synthesis of these complexes is typically straightforward, often involving the reaction of the imine ligand with a suitable metal salt. nanobioletters.comunion.edudergipark.org.tr

Imines are effective ligands for a multitude of transition metals, acting as neutral two-electron donors through the nitrogen atom's lone pair. The coordination chemistry of imine ligands with metals like palladium, iron, and rhodium has been extensively studied. sci-hub.starabjchem.org

Palladium: Palladium(II) complexes are readily formed by reacting imines with palladium salts such as palladium(II) acetate (B1210297) or bis(benzonitrile)palladium(II) chloride. arabjchem.orgnih.govresearchgate.net These reactions typically yield square planar Pd(II) complexes. The resulting complexes are often used as pre-catalysts in cross-coupling reactions. nih.gov

Iron: As an earth-abundant and environmentally benign metal, iron has garnered significant interest for catalysis. organic-chemistry.org Iron complexes featuring imine-based ligands, such as those incorporating iminopyridine scaffolds, have been synthesized and employed in reactions like asymmetric hydroboration. organic-chemistry.orgacs.org The imine moiety is crucial for stabilizing the iron center and influencing the catalyst's reactivity and selectivity. acs.org

Rhodium: Rhodium complexes bearing imine ligands are pivotal in catalytic processes, particularly hydrogenation. Cationic rhodium(I) and rhodium(III) complexes can be synthesized, and their geometry and electronic properties are fine-tuned by the specific structure of the imine ligand. sci-hub.stnih.gov These complexes have shown efficacy in the catalytic oxidation of olefins and other transformations. sci-hub.st

The general structure of these complexes involves the coordination of the imine nitrogen to the metal center. In the case of this compound derivatives, the ether oxygen on the methoxyethyl group could potentially act as an additional donor atom, leading to bidentate chelation and the formation of a stable five-membered ring with the metal center. This chelate effect enhances the stability of the resulting metal complex.

A key feature of N-phenyl imines, including derivatives of this compound, is their ability to undergo cyclometalation. This intramolecular reaction involves the activation of a C-H bond on the phenyl ring (typically at the ortho position) and the formation of a carbon-metal bond, resulting in a stable metallacyclic structure.

Palladacycles, in particular, are well-established and highly useful organometallic structures. nih.gov The reaction of an N-phenyl imine with palladium(II) acetate typically yields a dimeric, acetate-bridged palladacycle. nih.gov These dimers can be cleaved with various ligands, such as phosphines or pyridines, to form monomeric complexes. nih.gov

These palladacycles are not merely structural curiosities; they are highly active pre-catalysts for a range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govnih.gov The stability and well-defined nature of palladacycles make them excellent choices for catalytic applications, often exhibiting high turnover numbers and efficiency in aqueous or semi-aqueous media. nih.gov

FeatureDescriptionRelevant MetalsReference
Coordination Imine nitrogen acts as a σ-donor. The methoxyethyl group offers potential for bidentate N,O-chelation.Pd, Fe, Rh, Cu, Ni nih.govorganic-chemistry.orgacs.org
Metallation The phenyl group allows for ortho-C-H activation to form stable metallacycles.Pd, Rh nih.govnih.gov
Structure Forms mononuclear complexes, dinuclear bridged species, and metallacycles (e.g., palladacycles).Co, Pd nih.govnih.gov

Asymmetric Catalysis Utilizing Imine-Derived Chiral Ligands

By introducing chirality into the structure of this compound, either on the phenyl ring or, more commonly, within the N-alkyl substituent, a vast family of chiral ligands can be developed. These ligands are instrumental in asymmetric catalysis, where they create a chiral environment around a metal center to control the stereochemical outcome of a reaction. nih.govdocumentsdelivered.com

The reduction of prochiral double bonds is a fundamental transformation in organic synthesis. Chiral imine-derived ligands have proven effective in guiding the enantioselectivity of hydrogenation and hydroboration reactions.

Enantioselective Hydrogenation: The asymmetric hydrogenation of imines, enamines, and ketones provides a direct route to valuable chiral amines and alcohols. rsc.orgacs.org Catalytic systems based on iridium, rhodium, and ruthenium, paired with chiral ligands, have achieved high enantioselectivities. acs.orgnih.govacs.org For instance, iridium complexes with chiral phosphino-oxazoline (PHOX) ligands, which contain an imine-like C=N bond within the oxazoline (B21484) ring, are powerful catalysts for the hydrogenation of olefins. nih.gov A chiral ligand derived from this compound could similarly coordinate to a metal, with the chiral moiety directing the approach of hydrogen to one face of the substrate.

Enantioselective Hydroboration: The asymmetric hydroboration of alkenes and imines is another critical method for producing chiral molecules. nih.gov Iron-catalyzed systems using chiral iminopyridine oxazoline (IPO) ligands have been developed for the highly regio- and enantioselective anti-Markovnikov hydroboration of 1,1-disubstituted aryl alkenes. organic-chemistry.orgacs.org These reactions produce chiral alkylboronic esters, which are versatile synthetic intermediates. organic-chemistry.org The success of these IPO ligands highlights the potential of imine-based structures in controlling selectivity in base-metal catalysis.

ReactionCatalyst System (Example)SubstrateEnantioselectivity (ee)Reference
Imine Hydrogenation [Ir(COD)Cl]₂ / (S,S)-f-BinaphaneN-(1-phenylethylidene)anilineup to 81% acs.org
Imine Hydrogenation Ir / Spiro Phosphino-OxazolineN-aryl iminesHigh acs.org
Alkene Hydroboration Fe-IPO Complex1,1-disubstituted aryl alkenesup to 96% organic-chemistry.orgacs.org
Imine Hydroboration Chiral DiazaphospholeneAlkyl iminesup to 88:12 er nih.gov

Chiral metal complexes derived from imine ligands are also powerful tools for forging asymmetric C-C and C-X (X = N, O, S) bonds.

Asymmetric C-C Bond Formation: The addition of organometallic reagents to imines is a primary method for synthesizing chiral amines. Chiral palladacycles have been used to catalyze the enantioselective arylation of N-protected imines with arylboronic acids, providing access to chiral diarylmethylamines with high yields and excellent optical purity. nih.govacs.org Other metals, such as copper and nickel, have also been employed in asymmetric reductive couplings of imines with partners like vinyl boronates, showcasing the versatility of imine substrates in C-C bond formation. researchgate.net

Asymmetric C-Heteroatom Bond Formation: The formation of C-N bonds is central to the synthesis of many pharmaceuticals and biologically active compounds. Palladium-catalyzed reactions, guided by chiral ligands like JosiPhos, have enabled the asymmetric amination of C(sp³)–C(sp³) bonds. nih.gov While the substrate in these cases is not the imine itself, the principle of using a chiral ligand to control the formation of a C-N bond is well-established and applicable to systems where an imine derivative acts as the chiral ligand.

Role as Chiral Auxiliaries in Diastereoselective Synthesis

In addition to serving as chiral ligands in catalytic reactions, chiral imine derivatives can function as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a diastereoselective transformation. After the reaction, the auxiliary is cleaved and can often be recovered. nih.govharvard.edu

A chiral version of this compound, for example, could be prepared from a chiral primary amine like (S)-1-phenylethylamine. rsc.org The resulting chiral imine can then undergo diastereoselective addition of a nucleophile (e.g., an organolithium or Grignard reagent) to the imine carbon. The stereocenter on the auxiliary directs the nucleophile to attack one face of the C=N bond preferentially, leading to the formation of one diastereomer of the product in excess. Subsequent hydrolysis of the imine bond releases the chiral amine product and regenerates the chiral aldehyde or ketone precursor to the auxiliary.

This strategy is widely used, with auxiliaries like pseudoephedrine and Ellman's tert-butanesulfinamide being prominent examples for the synthesis of enantiomerically enriched amines, alcohols, and carboxylic acids. nih.govharvard.eduosi.lv The structural features of this compound, particularly the potential for chelation via the methoxy (B1213986) group, could provide rigid conformational control, enhancing the diastereoselectivity of such transformations. nih.gov

Organocatalytic Activation Modes (e.g., Iminium Ion Catalysis)

Iminium ion catalysis is a fundamental strategy in organocatalysis, wherein a secondary amine catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a transient iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, thereby activating it for nucleophilic attack. While this is a well-established principle for a variety of chiral amines, there is no available data to suggest that this compound or its derivatives have been employed in this capacity.

Similarly, other organocatalytic activation modes involving imines, such as enamine catalysis or other non-covalent interactions, have not been reported in the literature for this specific compound. Research in organocatalysis is vast and continually expanding; however, the catalytic potential of this compound remains an unexplored area.

Due to the absence of research data, no detailed findings or data tables on the catalytic performance of this compound in organocatalytic reactions can be provided.

Computational and Theoretical Investigations of E N 2 Methoxyethyl 1 Phenylmethanimine

Electronic Structure Analysis via Quantum Chemical Methods (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for examining the electronic characteristics of molecules. nih.govresearchgate.net DFT calculations, often employing basis sets like 6-311++G(d,p), can determine the optimized molecular geometry and various electronic properties of (E)-N-(2-Methoxyethyl)-1-phenylmethanimine. researchgate.netresearchgate.net These methods provide a foundational understanding of the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.netlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the phenyl and imine groups, which are rich in π-electrons. The LUMO is also anticipated to be distributed over the π-system of the molecule. The energies of these orbitals, calculated using DFT, provide insights into the molecule's electron-donating and accepting capabilities.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound The following data is illustrative and based on typical values for similar compounds calculated by DFT methods.

Molecular OrbitalEnergy (eV)
HOMO-6.50
LUMO-1.25
Energy Gap (ΔE)5.25

The composition of these frontier orbitals, in terms of atomic orbital contributions, reveals the specific atoms involved in these orbitals and thus the likely sites of reaction. researchgate.net

Understanding the distribution of electronic charge within a molecule is fundamental to predicting its behavior. Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) are two common methods for calculating partial atomic charges. researchgate.netuni-muenchen.de While MPA is simpler, NPA often provides a more reliable description of the electron distribution, especially for complex molecules. researchgate.net These analyses partition the total electron density among the atoms of the molecule, providing insight into electrostatic interactions and reactive sites.

For this compound, charge analysis would likely show a negative charge on the nitrogen atom of the imine group due to its high electronegativity, making it a nucleophilic center. The imine carbon and the carbons of the phenyl ring would exhibit varying degrees of positive and negative charges, influencing their electrophilic or nucleophilic character.

Table 2: Calculated Mulliken and Natural Population Analysis (NPA) Charges for Selected Atoms of this compound The following data is illustrative and based on general principles of charge distribution in similar molecules.

AtomMulliken Charge (a.u.)NPA Charge (a.u.)
N (imine)-0.45-0.55
C (imine)+0.20+0.25
O (methoxy)-0.50-0.60

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule. researchgate.net The MEP surface is colored to indicate regions of different electrostatic potential. Red areas signify regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue areas indicate regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green areas represent neutral potential.

An MEP map of this compound would likely show the most negative potential (red) around the nitrogen atom of the imine and the oxygen atom of the methoxy (B1213986) group, highlighting their nucleophilic character. The hydrogen atoms and regions around the imine carbon would likely show positive potential (blue), indicating their electrophilicity.

Reaction Mechanism Elucidation and Transition State Characterization

Computational chemistry is instrumental in studying reaction mechanisms, allowing for the characterization of transition states and the calculation of energy profiles. researchgate.netresearchgate.net This provides a detailed understanding of how a reaction proceeds and what factors control its rate and outcome.

By mapping the potential energy surface of a reaction, computational methods can identify the structures of reactants, intermediates, transition states, and products. The energy difference between the reactants and the transition state is the activation energy (or activation barrier), which determines the reaction rate. nih.gov Lower activation barriers correspond to faster reactions. For reactions involving this compound, such as cycloadditions or nucleophilic additions to the imine bond, DFT calculations can be used to compute these energy profiles.

Table 3: Illustrative Calculated Activation Energies for a Hypothetical Reaction of this compound The following data is for illustrative purposes.

Reaction StepActivation Energy (kcal/mol)
Nucleophilic attack on imine carbon15.2
Protonation of imine nitrogen5.8

The three-dimensional structure, or conformation, of a molecule can significantly impact its reactivity and properties. nih.govresearchgate.net Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. researchgate.netnih.gov For a flexible molecule like this compound, with several rotatable single bonds, multiple low-energy conformations may exist.

Prediction of Reactivity and Selectivity Trends Based on Electronic and Steric Factors

The reactivity and selectivity of the imine, or Schiff base, this compound are governed by a combination of electronic and steric factors inherent to its molecular structure. The central feature of this compound is the carbon-nitrogen double bond (C=N), which is polarized, rendering the carbon atom electrophilic and the nitrogen atom nucleophilic. Computational studies on imines provide a framework for predicting how the substituents—the phenyl group attached to the carbon and the 2-methoxyethyl group on the nitrogen—modulate this intrinsic reactivity. researchgate.netncert.nic.in

Electronic Effects:

The electronic nature of the substituents significantly influences the electrophilicity of the imine carbon. The phenyl group, being directly attached to the imine carbon, can exert both inductive and resonance effects. While the sp2-hybridized carbons of the phenyl ring are electron-withdrawing by induction, the ring itself can donate π-electron density through resonance. This resonance effect can delocalize the positive charge on the iminoyl carbon, which can influence the molecule's reactivity towards nucleophiles.

Steric Effects:

Steric hindrance plays a crucial role in dictating the accessibility of the electrophilic imine carbon to incoming nucleophiles. researchgate.net In this compound, the phenyl group presents a significant steric barrier on one side of the C=N bond. The 2-methoxyethyl group on the nitrogen also contributes to steric bulk around the nitrogen atom and can influence the trajectory of approaching reagents. The "(E)" configuration indicates that the phenyl and 2-methoxyethyl groups are on opposite sides of the C=N double bond, which is generally the more stable arrangement, minimizing steric clash.

The interplay of these electronic and steric factors is critical in predicting the outcome of reactions such as nucleophilic additions and hydrolyses. For instance, in a nucleophilic addition, a bulky nucleophile might approach from the less hindered face of the imine, leading to predictable stereoselectivity if a chiral center is formed. The rate of hydrolysis, which proceeds via nucleophilic attack of water on the imine carbon, is also sensitive to these factors; electron-donating groups on the nitrogen can stabilize the protonated iminium ion, potentially affecting the hydrolysis rate under acidic conditions. zapjournals.commasterorganicchemistry.comchemistrysteps.com

Below is an interactive data table summarizing the predicted influence of the electronic and steric factors of this compound on its reactivity in various transformations.

Reaction TypeElectronic Effect of Phenyl GroupElectronic Effect of 2-Methoxyethyl GroupSteric Effect of Phenyl GroupSteric Effect of 2-Methoxyethyl GroupPredicted Outcome
Nucleophilic Addition Modulates electrophilicity of imine carbon through resonance and induction.Electron-donating, increases nitrogen basicity.Hinders approach of nucleophiles.Influences trajectory of nucleophilic attack.Reactivity and stereoselectivity are a balance of these effects.
Hydrolysis (Acid-catalyzed) Influences stability of the protonated intermediate.Stabilizes the iminium ion, potentially slowing the reaction.Can hinder the approach of water molecules.Can influence the rate of hydration.The rate is dependent on the stability of intermediates and transition states.
Reduction to Amine Affects the ease of reduction of the C=N bond.Electron-donating nature may slightly decrease reactivity towards hydride reagents.Can influence the approach of the reducing agent.Can direct the stereochemical outcome of the reduction.Selectivity may be achieved based on the directing effects of the substituents.

Quantitative Structure-Reactivity Relationships (QSRR) for Imine-Based Transformations

Quantitative Structure-Reactivity Relationships (QSRR) are powerful computational tools used to model and predict the reactivity of chemical compounds based on their molecular structures. innovareacademics.inresearchgate.net These models establish a mathematical correlation between a set of molecular descriptors and a specific measure of reactivity, such as a reaction rate constant or equilibrium constant. For imine-based transformations, a QSRR study could provide valuable insights into how systematic structural modifications affect their chemical behavior.

Although no specific QSRR study for this compound is publicly available, a hypothetical QSRR model for a series of related imines could be developed to predict their reactivity in a given transformation, for example, hydrolysis or nucleophilic addition. researchgate.net The development of such a model would involve several key steps:

Dataset Assembly: A dataset of imines with varying substituents on both the C- and N-atoms of the imine bond would be compiled. This dataset would include this compound as one of the data points. The experimental reactivity for a specific reaction (e.g., the rate constant for hydrolysis under defined conditions) would be measured for each compound in the series.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each imine in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Quantum-chemical descriptors: Derived from quantum mechanical calculations, such as orbital energies (HOMO, LUMO), atomic charges, and dipole moments. researchgate.net

Model Development and Validation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a relationship is established between the calculated descriptors (independent variables) and the experimental reactivity (dependent variable). researchgate.netnih.gov The predictive power of the resulting QSRR model is then rigorously validated using internal and external validation techniques.

For a QSRR study on the hydrolysis of a series of imines including this compound, relevant descriptors would likely include those that capture the electronic effects at the imine carbon (e.g., partial atomic charge), steric bulk around the imine bond (e.g., molar volume or surface area), and the stability of reaction intermediates.

The following interactive data table provides a hypothetical example of a dataset that could be used to build a QSRR model for the hydrolysis of imines.

Imine Structure (R-CH=N-R')Log(k_hyd) (s⁻¹)C=N Bond Length (Å)LUMO Energy (eV)Steric Parameter (e.g., Molar Volume)
This compound-4.51.285-1.23175.2
N-ethyl-1-phenylethan-1-imine-4.21.288-1.18160.8
N-(2-ethoxyethyl)-1-(4-chlorophenyl)methanimine-4.81.283-1.35205.5
N-propyl-1-(4-methoxyphenyl)methanimine-3.91.290-1.10192.4
...............

A successful QSRR model derived from such data would allow for the prediction of the hydrolysis rate of new, unsynthesized imines based solely on their calculated molecular descriptors, thereby guiding the design of imines with desired stability or reactivity profiles.

Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural verification of (E)-N-(2-Methoxyethyl)-1-phenylmethanimine. weebly.comemerypharma.com It offers detailed information on the molecular topology and the electronic environment of each nucleus. weebly.com

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, provides the initial blueprint of the molecular structure. For this compound, the ¹H NMR spectrum is expected to show characteristic signals for the phenyl, methoxy (B1213986), and ethyl groups, as well as a key singlet for the iminic proton (CH=N) in the downfield region, typically around δ 8.3-8.5 ppm. rsc.org The stereochemistry of the C=N double bond significantly influences the chemical shifts of nearby protons. researchgate.nettsijournals.com In the (E)-isomer, specific protons may be shielded or deshielded compared to the (Z)-isomer due to the spatial arrangement of the substituents. creative-biostructure.comresearchgate.net

Two-dimensional (2D) NMR experiments are crucial for unambiguous assignment and for probing through-bond and through-space correlations. omicsonline.org

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between adjacent protons, for instance, confirming the connectivity within the ethyl group (-CH₂-CH₂-). emerypharma.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the precise assignment of each carbon in the structure based on the shifts of their attached protons. omicsonline.org

NOESY (Nuclear Overhauser Effect Spectroscopy): To definitively assign the (E) configuration, a NOESY experiment would be employed. This experiment detects through-space correlations between protons that are close to each other. For the (E)-isomer, a NOE would be expected between the iminic proton and the ortho-protons of the phenyl ring, whereas such a correlation would be absent or weak for the (Z)-isomer.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous structures. rsc.orgchemicalbook.com

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Imine-CH 8.3 - 8.5 160 - 165
Phenyl-C (ortho) 7.8 - 7.9 128 - 130
Phenyl-C (meta) 7.4 - 7.5 128 - 129
Phenyl-C (para) 7.4 - 7.5 130 - 132
N-CH₂ 3.7 - 3.9 60 - 65
O-CH₂ 3.5 - 3.7 70 - 75
O-CH₃ 3.3 - 3.4 58 - 60

Real-time, or in-situ, NMR spectroscopy is a powerful method for studying the kinetics of imine formation. researchgate.net By monitoring the reaction directly in the NMR tube, one can track the consumption of reactants (benzaldehyde and 2-methoxyethanamine) and the formation of the this compound product over time. nih.gov

The progress of the reaction can be followed by integrating the characteristic signals of both the starting materials and the product. researchgate.net For example, the disappearance of the aldehyde proton signal (around δ 9-10 ppm) from benzaldehyde (B42025) and the appearance of the imine proton signal (δ 8.3-8.5 ppm) would be monitored. beilstein-journals.org This approach allows for the determination of reaction rates, the identification of any transient intermediates, and the optimization of reaction conditions such as temperature and catalyst concentration. researchgate.net The use of flow-NMR systems can further enhance these studies by allowing for rapid mixing and continuous monitoring of the reaction mixture. beilstein-journals.org

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides complementary information to NMR, focusing on the vibrational modes of the molecule's functional groups. nih.gov

The most characteristic vibrational mode for this compound is the stretching of the carbon-nitrogen double bond (C=N). This vibration gives rise to a distinct absorption band in the IR spectrum. The position of this band is a reliable indicator of the imine functional group.

The transformation of reactants into the imine product is clearly marked by the disappearance of the carbonyl (C=O) stretching band of benzaldehyde (typically around 1700-1720 cm⁻¹) and the N-H bending vibrations of the primary amine, alongside the appearance of the C=N stretching band. msu.edu

Table 2: Characteristic IR Absorption Frequencies Frequency ranges are based on established literature values for similar functional groups. msu.eduscirp.org

Functional Group Vibration Type Typical Wavenumber (cm⁻¹)
C=N (Imine) Stretch 1640 - 1690
C=C (Aromatic) Stretch 1450 - 1600
C-H (Aromatic) Stretch 3000 - 3100
C-H (Aliphatic) Stretch 2850 - 3000
C-O (Ether) Stretch 1050 - 1150

Both IR and Raman spectroscopy can be adapted for the in-situ monitoring of the synthesis of this compound. birmingham.ac.uk Using fiber-optic probes immersed in the reaction vessel, spectra can be collected in real-time. This allows for continuous tracking of the concentration of reactants and products by measuring the intensity of their characteristic vibrational bands, such as the C=O band of the aldehyde and the C=N band of the imine product. birmingham.ac.uk This methodology provides valuable kinetic data and insight into the reaction mechanism, complementing the information obtained from real-time NMR.

X-ray Crystallography for Absolute Configuration and Solid-State Interactions

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Should this compound be crystallized, a single-crystal X-ray diffraction analysis would provide unequivocal proof of its (E) configuration.

Mass Spectrometry for Elucidating Reaction Intermediates and Product Confirmation

Mass spectrometry (MS) is an indispensable analytical technique in synthetic chemistry, providing crucial information on the molecular weight and structure of compounds. In the context of the synthesis of this compound, MS is pivotal for both the confirmation of the final product and the elucidation of potential reaction intermediates, thereby offering insights into the reaction mechanism.

The formation of this compound typically proceeds via the condensation reaction between benzaldehyde and 2-methoxyethylamine (B85606). Mass spectrometry can be employed to monitor the progress of this reaction. Analysis of the reaction mixture at various time points can reveal the presence of starting materials, the final imine product, and any transient intermediates.

Product confirmation is achieved by identifying the molecular ion peak (M⁺) corresponding to the exact mass of this compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition, confirming the chemical formula C₁₀H₁₃NO.

Furthermore, the fragmentation pattern observed in the mass spectrum offers structural verification. The fragmentation of imines is well-documented and typically involves cleavage at bonds adjacent to the C=N group and within the substituent groups. For this compound, characteristic fragments would be expected from the cleavage of the phenyl, methoxyethyl, and imine moieties.

The elucidation of reaction intermediates is also facilitated by mass spectrometry. For instance, the detection of ions corresponding to the protonated starting materials, benzaldehyde and 2-methoxyethylamine, can be indicative of the ongoing reaction. In some cases, hemiaminal intermediates, formed by the initial addition of the amine to the aldehyde, may be detected, although they are often transient. The presence of such species provides direct evidence for the stepwise nature of the imine formation.

Below is a table summarizing the expected key ions in the mass spectrum of this compound and its precursors, which are instrumental in confirming the product and understanding the reaction pathway.

Compound Name Ion m/z (Mass-to-Charge Ratio) Significance
This compound[C₁₀H₁₃NO]⁺163.10Molecular Ion (M⁺)
This compound[C₉H₁₀N]⁺132.08Loss of a methoxy group (•OCH₃)
This compound[C₇H₇]⁺91.05Tropylium ion from the benzyl (B1604629) group
This compound[C₆H₅CN]⁺103.04Benzonitrile cation
This compound[CH₂=N-CH₂CH₂OCH₃]⁺87.07Fragment from cleavage of the phenyl group
Benzaldehyde[C₇H₆O]⁺106.04Molecular Ion of starting material
2-Methoxyethylamine[C₃H₉NO]⁺75.07Molecular Ion of starting material

Future Research Directions and Potential for Advanced Synthesis

Development of Next-Generation Catalytic Systems for Imine Transformations

The traditional synthesis of imines, often a condensation reaction between an amine and a carbonyl compound, is being enhanced and in some cases replaced by advanced catalytic methods. numberanalytics.comresearchgate.net Future work on (E)-N-(2-Methoxyethyl)-1-phenylmethanimine and related structures will likely involve the development and application of next-generation catalysts to improve efficiency, selectivity, and environmental footprint. numberanalytics.comnih.gov

Key areas of development include:

Homogeneous and Heterogeneous Catalysis: There is a continuous search for novel metal-based catalysts (e.g., using Ni, Pd, Cu, Ru) for direct synthesis from amines or alcohols, which avoids the separate preparation of aldehydes. rsc.orgresearchgate.netresearchgate.net For a compound like this compound, this could mean a one-pot synthesis from benzyl (B1604629) alcohol and 2-methoxyethylamine (B85606).

Transient Directing Groups: Imines can act as "transient directing groups" in C-H functionalization reactions. scispace.comscispace.com This strategy, where the imine is formed in situ, directs a metal catalyst to a specific C-H bond, and is later hydrolyzed, streamlines complex syntheses by avoiding separate steps for installing and removing directing groups. scispace.comscispace.com This could enable novel modifications of the phenyl ring of the target imine.

Photocatalysis and Electrocatalysis: Light- and electricity-driven reactions represent a green frontier for chemical synthesis. rsc.orgbioengineer.org Developing photocatalytic systems for the synthesis of N-substituted imines could offer milder reaction conditions and unique reactivity pathways, potentially powered by renewable energy. bioengineer.orgrsc.org

Table 1: Comparison of Potential Catalytic Strategies for Imine Synthesis

Catalytic StrategyPotential Catalyst TypeKey Advantages for Imine SynthesisReference
Transition Metal CatalysisComplexes of Ni, Cu, Pd, RuHigh efficiency, direct synthesis from alcohols and amines, diverse substrate scope. rsc.orgresearchgate.netresearchgate.net
Transient Directing GroupsRh, Ru, Pd with amine co-catalystIn situ formation/removal, enables regioselective C-H functionalization without extra steps. scispace.comscispace.com
PhotocatalysisCovalent Organic Frameworks (COFs), semiconductor quantum dotsMild conditions, use of light as a traceless reagent, novel reaction pathways. rsc.org
BiocatalysisAmine Transaminases (ATAs), D-Amino Acid Oxidase (DAO)High stereoselectivity, operates in aqueous media under mild conditions, environmentally benign. diva-portal.orgdiva-portal.orgmdpi.com

Integration into Flow Chemistry and Continuous Manufacturing Processes for Scalability

The transition from batch to continuous manufacturing offers significant advantages in safety, efficiency, and scalability. cordenpharma.com For industrial-scale production of this compound or its derivatives, flow chemistry is a critical area for future research.

Microreactors and other continuous-flow systems provide superior heat and mass transfer, allowing for highly controlled and intensified reaction conditions that are often unsafe in large batch reactors. cordenpharma.comresearchgate.netchimia.ch Research has demonstrated the successful continuous-flow synthesis and subsequent reduction of imines using catalyst-coated tube reactors or packed-bed systems. acs.orgresearchgate.net A key advantage is the ability to couple reaction steps without isolating intermediates, streamlining the entire process from starting materials to final product. nih.gov For example, the synthesis of the imine could be directly coupled with a subsequent hydrogenation or other transformation in a multi-step flow sequence. acs.orgdechema.de This approach has been successfully used to scale the production of various fine chemicals and active pharmaceutical ingredients. nih.govru.nlresearchgate.net

Table 2: Potential Parameters for Flow Synthesis of this compound

ParameterTypical Range / ConditionSignificance in Flow SynthesisReference
Reactor TypePacked-bed, Catalyst-coated tube, MicroreactorDetermines catalyst handling, heat transfer efficiency, and throughput. chimia.chacs.org
Residence TimeSeconds to minutesPrecisely controls reaction time, maximizing conversion and minimizing byproducts. nih.govdechema.de
TemperatureElevated temperatures (e.g., 100-150 °C)Can be safely achieved due to superior heat exchange, accelerating reaction rates. cordenpharma.comacs.org
PressureAtmospheric to >100 barAllows for use of gaseous reagents (e.g., H2 for reduction) and processing of solvents above their boiling points. researchgate.net

Exploration of Bio-inspired and Biomimetic Transformations Involving Imines

Nature provides a blueprint for highly efficient and selective chemical transformations. Bio-inspired and biomimetic approaches to imine chemistry are a growing field of interest.

Enzymatic Synthesis: Amine transaminases (ATAs) are enzymes that catalyze the transfer of an amino group from a donor to a carbonyl acceptor, proceeding through an imine intermediate. diva-portal.orgdiva-portal.org These biocatalysts operate with high enantioselectivity under mild, aqueous conditions, making them an attractive green alternative to traditional chemical methods. acs.orgnih.gov Future research could involve screening or engineering an ATA to specifically synthesize chiral amines from precursors related to this compound. Other enzymes, like D-amino acid oxidases, have also been shown to produce imines from primary amines. mdpi.com

Biomimetic Systems: Researchers are designing synthetic systems that mimic biological processes. For example, reversible imine formation is being used to create dynamic, responsive materials like artificial phospholipid membranes that can remodel their composition in response to stimuli. nih.govacs.orgurl.edufigshare.com The dynamic nature of the imine bond in this compound could be harnessed in similar ways to create adaptive systems.

Design of Novel Imine-Based Molecular Architectures for Functional Materials (Excluding explicit material properties)

The C=N bond is a versatile linkage for constructing complex and functional molecular architectures. The specific structure of this compound, with its phenyl ring and flexible methoxyethyl group, makes it a candidate building block for novel materials.

Supramolecular Chemistry: The reversible nature of imine formation is a key tool in dynamic covalent chemistry (DCC), which allows for the "error-checked" self-assembly of complex structures under thermodynamic control. core.ac.uknih.govacs.org By designing precursors with specific geometries and functionalities, imine condensation can be used to create discrete nanostructures, polymers, and two-dimensional covalent organic frameworks (COFs) on surfaces. rsc.orgcore.ac.uknih.gov

N-Heterocyclic Imines: While the target compound is a standard imine, related N-heterocyclic imines are used to stabilize electron-deficient main-group elements and create unique bonding environments. researchgate.net The principles learned from these systems could inspire the design of novel ligands based on the this compound scaffold.

Transient Supramolecular Polymers: The dynamic nature of the imine bond can be controlled by external chemical stimuli. For instance, the equilibrium between different imine species can be shifted by adding an acid, leading to the transient formation of a supramolecular polymer that exists only as long as a chemical "fuel" is present. acs.org This concept could be applied to create responsive systems based on the target imine.

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